Cupiennin-1c

Venom peptide Sequence alignment Structure-activity relationship

Cupiennin-1c (Cu-1c, M-ctenitoxin-Cs1c) is the least abundant and most C-terminally divergent member of the cupiennin 1 AMP family, distinguished by four unique residues (Ile-33, Asn-34, Thr-35) that alter hydrophobic moment, net charge (+7), and α-helical propensity versus paralogs 1a, 1b, and 1d. Sourced exclusively via solid-phase peptide synthesis due to extremely low natural venom concentrations, synthetic 1c completes the four-member paralog SAR set, enabling systematic dissection of how C-terminal composition governs hemolytic versus antibacterial selectivity. Cysteine-free, membrane-induced α-helical folding simplifies production and structural characterization. An essential reference standard for venom precursor processing studies, non-stereospecificity investigations, and D-peptide therapeutic design where receptor-independent membrane lysis is a prerequisite for clinical translation.

Molecular Formula
Molecular Weight
Cat. No. B1578348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupiennin-1c
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cupiennin-1c for Research Procurement: Antimicrobial Peptide Baseline, Family Context, and Differentiation Drivers


Cupiennin-1c (Cu-1c, M-ctenitoxin-Cs1c, UniProt P83621) is a 35-residue, C-terminally amidated, cationic α-helical antimicrobial peptide (AMP) from the venom of the Neotropical wandering spider Cupiennius salei [1]. Identified in 2002 alongside three paralogs (1a, 1b, 1d), it belongs to the cupiennin 1 subfamily, all members of which share a +7 to +9 net charge at physiological pH, an absence of cysteine residues, and a membrane-perturbing mode of action against prokaryotic and eukaryotic cells [2]. Unlike extensively profiled cupiennin 1a and 1d, cupiennin 1c is present in extremely low natural venom concentrations, a factor that profoundly shapes its sourcing, characterization, and procurement strategy [3].

Why Cupiennin-1a or Cupiennin-1d Cannot Proxy for Cupiennin-1c in Structure-Activity and Venom Evolution Studies


The four cupiennin 1 paralogs are highly homologous at first glance — all 35-residue, amidated, cysteine-free α-helical peptides — yet cupiennin 1c carries four unique residue positions (Asn-34, Thr-35 versus Met/Glu variants in 1a, 1b, and 1d) that alter its calculated hydrophobic moment, net charge, and helical propensity [1]. These sequence differences are concentrated in the C-terminal region known to modulate cytolytic selectivity in the cupiennin family; substitution of even a single N-terminal phenylalanine in cupiennin 1a has been shown to drastically reduce bactericidal, insecticidal, and hemolytic activities [2]. Consequently, assuming functional interchangeability among 1a, 1b, 1c, and 1d without direct comparative data risks misleading conclusions in SAR campaigns, venom evolution studies, and any application where a specific residue composition is the independent variable [3].

Cupiennin-1c Quantitative Differentiation Evidence: Head-to-Head Comparison with Cupiennin-1a, 1b, 1d, and Melittin


Primary Sequence Identity and Unique Residue Positions of Cupiennin-1c Versus Paralogs 1a, 1b, and 1d

Cupiennin-1c (GFGSLFKFLAKKVAKTVAKQAAKQGAKYIANKQTE-NH₂) differs from cupiennin-1a at 7 of 35 positions (80% identity), from 1b at 2 positions (positions 34 and 35), and from 1d at 4 positions [1]. The C-terminal tetrapeptide of 1c (Ile-Asn-Lys-Gln-Thr-Glu-NH₂) contains residues Asn-34 and Thr-35 that are absent in all other family members; 1a terminates with -Glu-Met-NH₂, 1b with -Glu-Glu-NH₂, and 1d with -His-Met-Gln-NH₂ [2]. Position 33 in 1c is Ile, whereas 1a and 1b carry Met and 1d carries His, altering side-chain polarity at a site directly adjacent to the amidated C-terminus [3].

Venom peptide Sequence alignment Structure-activity relationship

Calculated Physicochemical Properties: Net Charge and Hydrophobicity Differentiation Among Cupiennin 1 Paralogs

Computational analysis of cupiennin-1c yields a net charge of +7 at pH 7 (8 basic Lys, 1 acidic Glu, C-terminal amidation eliminates the free α-carboxylate), compared with +8 for 1a and 1b and +9 for 1d [1]. The Grand Average of Hydropathy (GRAVY) for 1c is −0.34, identical to 1d (−0.34) but more hydrophilic than 1a (−0.266) and 1b (−0.266) [2]. The Boman index (potential protein interaction index) of 1c is −35.88 kcal/mol, notably more negative than 1a (−29.69), indicating higher predicted protein-binding potential [3]. The aliphatic index for 1c (70.00) is slightly higher than 1a and 1b (67.14) and 1d (67.14), reflecting a marginally greater relative volume occupied by aliphatic side chains [3].

Antimicrobial peptide Physicochemical profiling Membrane selectivity

Natural Venom Abundance and Procurement Feasibility of Cupiennin-1c Relative to Dominant Paralogs

In native Cupiennius salei venom, cupiennin-1c is present at extremely low concentrations alongside 1d, while cupiennin-1a is the most abundant family member (~1.2 mM physiological venom concentration) and 1b is described as less abundant [1]. The 2002 characterization study reported functional data (MIC, hemolysis, insecticidal LD₅₀) for purified native 1a and 1d, and for synthetic 1a* and 1d*, but not for native 1b or 1c due to insufficient material [2]. Consequently, cupiennin-1c for research use is exclusively accessible via solid-phase peptide synthesis (SPPS), with typical catalog purity specifications of ≥95% (HPLC) and a lead time of approximately 4 weeks for custom synthesis [3].

Venom sourcing Peptide procurement Natural product isolation

Antimicrobial Activity Spectrum: Qualitative Target Panel for Cupiennin-1c and Class-Level MIC Ranges for the Cupiennin 1 Family

Cupiennin-1c is annotated in UniProtKB/Swiss-Prot (P83621) as possessing antimicrobial activity against Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, and Staphylococcus aureus, with both Gram-negative and Gram-positive coverage confirmed by the CAMP database [1]. However, no isolate-specific MIC values for native or synthetic cupiennin-1c have been reported in peer-reviewed literature. The best available quantitative comparator derives from the cupiennin 1 family class-level data: cupiennin-1a and synthetic 1d* exhibit MICs in the submicromolar range (0.31–0.63 µM against E. coli, P. aeruginosa, and S. aureus; 1.25–2.50 µM against E. faecalis), and the entire cupiennin 1 family is reported to have antibacterial activity at 0.16–5 mM concentrations [2][3]. Cupiennin-1c should be expected to fall within these class-level boundaries, but precise quantitative ranking against 1a or 1d awaits targeted comparative assay data.

Antimicrobial peptide MIC Antibacterial spectrum

Hemolytic Activity Safety Margin of Cupiennin 1 Family Peptides Relative to Melittin Benchmark

Cupiennin 1a and 1d exhibit hemolytic activity on human erythrocytes that is 8- to 14-fold lower than that of the highly hemolytic benchmark peptide melittin (bee venom) [1]. The cytolytic activity of cupiennins on human erythrocytes occurs at 14.5–24.4 mM concentrations, indicating a substantial concentration window between antibacterial (submicromolar) and hemolytic (millimolar) effects [2]. No isolate-specific hemolysis data exist for cupiennin-1c; the DRAMP database entry for 1c explicitly notes 'No hemolysis information or data found' while the Gene Ontology annotation for P83621 includes 'hemolysis in other organism' (GO:0044179, inferred from electronic annotation), and the AMPDB classifies it as 'Non-hemolytic' [3]. This classification discordance reflects the absence of direct measurement.

Hemolysis Therapeutic index Cytolytic selectivity

Insecticidal LD₅₀ Potency Ranking for Cupiennin 1 Family: Comparative Data from Drosophila Bioassay

Among cupiennin 1 family members with reported insecticidal LD₅₀ values in the Drosophila melanogaster injection bioassay, the potency ranking is: cupiennin 1b* (LD₅₀ 4.7 pmol/mg fly), cupiennin 1a* (5.9 pmol/mg), and cupiennin 1d* (6.4 pmol/mg) [1]. Cupiennin-1a in its native form shows an LD₅₀ of approximately 106 µM (~5.3 pmol/mg at 0.05 µL injection volume) [2]. No insecticidal LD₅₀ has been reported for cupiennin-1c, and the UniProt entry P83621 does not include a toxic dose annotation, in contrast to entries for 1a (5.9 pmol/mg), 1b (4.7 pmol/mg), and 1d (6.4 pmol/mg) [3]. The patent WO2003035677A2 claims insecticidal activity for the broader cupiennin peptide class inclusive of 1c, but provides no isolate-specific quantitative data [4].

Insecticide Venom peptide LD50 bioassay

Cupiennin-1c Application Scenarios Driven by Sequence Uniqueness and Family-Level Bioactivity Evidence


Structure-Activity Relationship (SAR) Elucidation of C-Terminal Residue Contributions to Membrane Selectivity in the Cupiennin 1 Family

Cupiennin-1c represents a natural variant with substitutions concentrated in the C-terminal segment (Ile-33, Asn-34, Thr-35), the region previously shown to modulate hemolytic activity in 1d* and 1a [1]. Procurement of synthetic 1c enables a systematic four-member paralog SAR set (1a, 1b, 1c, 1d) to isolate the contribution of each C-terminal residue to differential membrane selectivity. The 2013 Kuhn-Nentwig study demonstrated that even single N-terminal aromatic substitutions can completely abrogate hemolytic activity while preserving antibacterial potency, underscoring the sensitivity of function to primary sequence [2].

Cupiennius salei Venom Evolution and Transcriptome-Proteome Correlation Studies

Cupiennin-1c was identified through comparative tryptic peptide mapping of venom fractions and confirmed by transcriptome sequencing of the venom gland [1]. Its extremely low natural abundance, coupled with its distinct C-terminal sequence, makes 1c a valuable probe for investigating post-translational processing mechanisms and precursor maturation pathways in C. salei venom glands. The 2021 transcriptome analysis revealing complex precursor structures for cytolytic cupiennins provides a genomic framework into which synthetic 1c can be integrated as a reference standard for proteomic validation [2].

Antimicrobial Resistance Lead Discovery Requiring Expanded Chemical Space Coverage of Cysteine-Free α-Helical AMPs

The cupiennin 1 family is distinguished by a complete absence of cysteine residues, eliminating disulfide bond stabilization and resulting in peptides that are unstructured in aqueous solution but adopt α-helical conformations upon membrane contact [1]. This structural feature differentiates cupiennins from disulfide-rich venom peptides (e.g., defensins) and simplifies synthetic production. Cupiennin-1c, with its unique C-terminal hydrophilicity profile (GRAVY −0.34, net charge +7), offers an additional data point for AMP libraries screening against multidrug-resistant ESKAPE pathogens, where the family-level MIC range of 0.16–5 mM provides a baseline activity expectation [2].

All-D-Retropeptide Stereochemical Probing of the Cupiennin Pharmacophore

Cupiennin-1a has been shown to exhibit non-stereospecific cytolytic activity, with all-D- and all-L-enantiomers displaying equivalent potency against bacteria, protozoan parasites, and cancer cells, confirming a receptor-independent membrane lytic mechanism [1]. Cupiennin-1c, with its distinct C-terminal sequence, provides a test case for whether the non-stereospecificity property generalizes across the cupiennin 1 family or is modulated by terminal residue composition. Such studies are directly relevant to the design of protease-resistant D-peptide therapeutics, where the absence of a chiral target receptor is a prerequisite for clinical translation.

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